2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis of Medetomidine : A study by Kudzma and Turnbull (1991) detailed the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, an α2-adrenergic agonist medetomidine, highlighting its relevance in medicinal chemistry and pharmaceuticals (Kudzma & Turnbull, 1991).
Corrosion Inhibition : Zhang et al. (2015) explored the use of imidazoline derivatives, including chloromethylated forms, as corrosion inhibitors for mild steel in hydrochloric acid, indicating its utility in materials science and engineering (Zhang et al., 2015).
Chemical Reactions and Synthesis : Crozet et al. (1985) investigated the reactivity of methyl-1 chloromethyl-2 nitro-5 imidazole, focusing on its chemical properties and potential applications in synthetic organic chemistry (Crozet et al., 1985).
Anticonvulsant Agents : Walker, Wallach, and Hirschfeld (1981) discovered potent anticonvulsant activity in various 1-(naphthylalkyl)-1H-imidazoles, including 1-(2-naphthoylmethyl)imidazole hydrochloride, suggesting its application in the development of neurological drugs (Walker et al., 1981).
Pharmacological Evaluation for Estrogen Receptor and Cyclooxygenase Inhibition : Wiglenda et al. (2005) synthesized and evaluated 1H-imidazoles for biological activity, revealing their potential in pharmaceutical applications and drug development (Wiglenda et al., 2005).
Antifungal Agent Development : Ogata et al. (1983) synthesized 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, showing its efficacy as an antifungal agent, which is significant in the field of antimicrobial research (Ogata et al., 1983).
Molecular Structure and Biological Studies : Ghani and Mansour (2012) conducted structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride, providing insights into its molecular structure and potential for antibacterial applications (Ghani & Mansour, 2012).
Mechanism of Action
- By forming covalent crosslinks between DNA strands, it prevents cell duplication and inhibits DNA synthesis and RNA transcription .
- Alkylating Agent : It belongs to the group of alkylating agents, which work through three mechanisms:
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Properties
IUPAC Name |
2-(chloromethyl)-1-ethylimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-2-9-4-3-8-6(9)5-7;/h3-4H,2,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOJRDKKEQYYJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135206-88-1 |
Source
|
Record name | 1H-Imidazole, 2-(chloromethyl)-1-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135206-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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